molecular formula C19H10HgI2NaO7S B12298383 Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury;hydrate

Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury;hydrate

Cat. No.: B12298383
M. Wt: 859.7 g/mol
InChI Key: HYPOXTZKXREAOY-UHFFFAOYSA-M
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Description

Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury;hydrate: is a complex chemical compound with a molecular formula of C₁₉H₁₀HgI₂NaO₇S and a molecular weight of 859.73 g/mol . This compound is known for its unique structure, which includes mercury, iodine, and a sulfonated phenyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury;hydrate typically involves multiple steps, including the iodination of a xanthene derivative, sulfonation, and subsequent complexation with mercury. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under carefully monitored conditions. The process includes purification steps to remove any impurities and ensure the compound’s high purity for its intended applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and phenyl groups.

    Reduction: Reduction reactions may target the mercury center, altering its oxidation state.

    Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen exchange reactions using reagents like sodium iodide or bromine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce mercury-free analogs.

Scientific Research Applications

Chemistry: The compound is used as a reagent in various organic synthesis reactions due to its unique reactivity.

Biology: In biological research, it may be used as a probe to study the interactions of mercury-containing compounds with biological molecules.

Industry: Industrially, the compound can be used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury;hydrate exerts its effects involves interactions with various molecular targets. The mercury center can bind to thiol groups in proteins, disrupting their function. The iodine atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Uniqueness: Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury;hydrate is unique due to its combination of mercury, iodine, and sulfonated phenyl groups, which confer distinctive chemical properties and reactivity not commonly found in other compounds.

Properties

Molecular Formula

C19H10HgI2NaO7S

Molecular Weight

859.7 g/mol

IUPAC Name

sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury;hydrate

InChI

InChI=1S/C19H9I2O6S.Hg.Na.H2O/c20-12-5-10-16(7-14(12)22)27-17-8-15(23)13(21)6-11(17)19(10)9-3-1-2-4-18(9)28(24,25)26;;;/h1-7,23H,(H,24,25,26);;;1H2/q;;+1;/p-1

InChI Key

HYPOXTZKXREAOY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)I)O)[Hg])I)S(=O)(=O)[O-].O.[Na+]

Origin of Product

United States

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